molecular formula C10H12N2 B1345305 (1-Methyl-1H-indol-7-yl)methanamine CAS No. 937795-97-6

(1-Methyl-1H-indol-7-yl)methanamine

Cat. No.: B1345305
CAS No.: 937795-97-6
M. Wt: 160.22 g/mol
InChI Key: FXHZVBVUMCIDPK-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-7-yl)methanamine is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The structure of this compound consists of an indole core with a methyl group at the 1-position and a methanamine group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indol-7-yl)methanamine typically involves the functionalization of the indole core. One common method is the alkylation of indole derivatives. For instance, starting from 1-methylindole, the methanamine group can be introduced at the 7-position through a series of reactions involving halogenation, followed by nucleophilic substitution with an amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-indol-7-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the indole core or the methanamine group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while substitution reactions can introduce various functional groups at different positions on the indole ring .

Scientific Research Applications

(1-Methyl-1H-indol-7-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of (1-Methyl-1H-indol-7-yl)methanamine involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may act as an agonist or antagonist at specific receptor sites, modulating cellular responses. The methanamine group can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

    (1H-Indol-3-yl)methanamine: Another indole derivative with a methanamine group at the 3-position.

    (1-Methyl-1H-indol-5-yl)methanamine: Similar structure but with the methanamine group at the 5-position.

    (2-Methyl-1H-indol-7-yl)methanamine: Methyl group at the 2-position instead of the 1-position

Uniqueness: (1-Methyl-1H-indol-7-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methanamine group at the 7-position, combined with the methyl group at the 1-position, provides distinct properties compared to other indole derivatives .

Properties

IUPAC Name

(1-methylindol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHZVBVUMCIDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640445
Record name 1-(1-Methyl-1H-indol-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937795-97-6
Record name 1-Methyl-1H-indole-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937795-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1H-indol-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Aminomethyl)-1-methyl-1H-indole
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